molecular formula C21H20N4O4 B2547070 Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate CAS No. 1396680-20-8

Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate

Cat. No.: B2547070
CAS No.: 1396680-20-8
M. Wt: 392.415
InChI Key: UAMSCARCSJCHHV-UHFFFAOYSA-N
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Description

Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyridine coreThe pyrazolo[1,5-a]pyridine scaffold is known for its rigidity and planarity, which contribute to its stability and versatility in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. Additionally, it interacts with proteins involved in signal transduction pathways, such as mitogen-activated protein kinases (MAPKs), modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CDKs, it can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazolo[1,5-a]pyridine core facilitates binding to enzyme active sites, leading to enzyme inhibition. This inhibition is often competitive, where the compound competes with natural substrates for binding. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are mediated through interactions with transcription factors, altering their binding affinity to DNA and influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, are sustained over extended periods. In vitro studies have demonstrated that the compound maintains its inhibitory effects on enzymes and proteins even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Animal studies have also highlighted the compound’s potential as an anticancer agent, with effective tumor reduction observed at therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its bioavailability and half-life, with implications for its therapeutic efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Additionally, binding to plasma proteins can influence its distribution and accumulation in tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate typically involves the condensation of aminopyrazoles with various carbonyl-containing reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-29-21(28)16-7-5-15(6-8-16)19(26)23-10-12-24(13-11-23)20(27)17-14-22-25-9-3-2-4-18(17)25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMSCARCSJCHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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